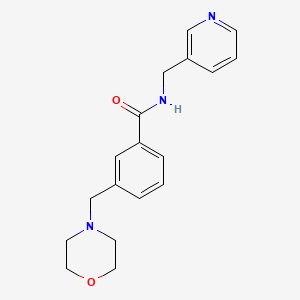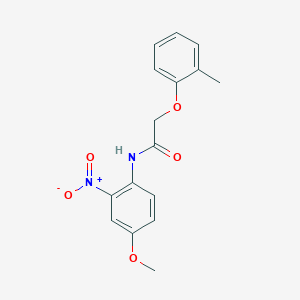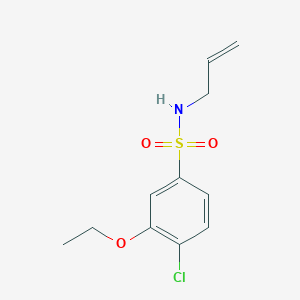
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research. CMETB belongs to the class of benzamide derivatives and exhibits various biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide is not fully understood. However, studies have suggested that N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide exerts its biological activities by modulating various signaling pathways. For instance, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide also activates the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide also decreases the levels of malondialdehyde (MDA), a biomarker of oxidative stress. Moreover, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has been shown to increase the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide also has some limitations. Its solubility in water is low, which makes it difficult to dissolve in aqueous solutions. Moreover, the stability of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide in biological systems is not well understood, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide. First, more studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide. Second, the in vivo efficacy and safety of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide need to be evaluated in animal models. Third, the potential of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, needs to be explored further. Fourth, the synthesis of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide derivatives with improved solubility and stability should be investigated. Finally, the development of novel drug delivery systems for N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide may enhance its bioavailability and efficacy.
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide is a promising chemical compound that exhibits various biological activities. Its anti-inflammatory, antitumor, and antibacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide involves the condensation reaction between 5-chloro-2-methoxyaniline and 2-(methylthio)benzoic acid. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, and a catalyst, such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has also been shown to possess antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide exhibits antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-13-8-7-10(16)9-12(13)17-15(18)11-5-3-4-6-14(11)20-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVBDCENURNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)

![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)


![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)